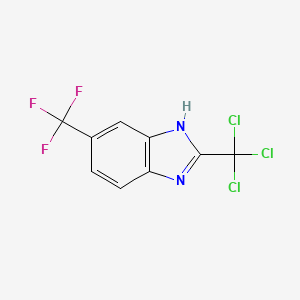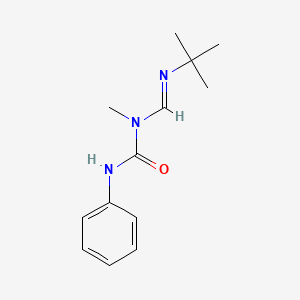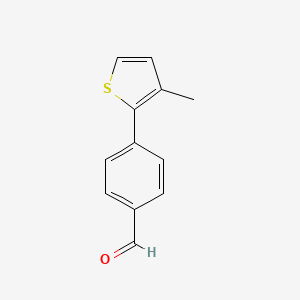
1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- is a complex organic compound known for its versatile applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- typically involves multiple steps, starting with the preparation of 1,10-phenanthroline The phenanthroline is then subjected to nitration and reduction reactions to introduce the diamine groupsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenanthroline form.
Substitution: The diamine and tetraphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds .
Applications De Recherche Scientifique
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and catalysts
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function and activity. The pathways involved often include electron transfer and coordination chemistry mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties.
1,10-Phenanthroline-5,6-dione: A derivative with distinct redox properties.
1,10-Phenanthroline-5,6-diimine: Known for its photo-stimulated behavior.
Uniqueness
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- stands out due to its enhanced stability and versatility in forming complexes with a wide range of metal ions. Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
796847-42-2 |
|---|---|
Formule moléculaire |
C36H26N4 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
3-N,3-N,8-N,8-N-tetraphenyl-1,10-phenanthroline-3,8-diamine |
InChI |
InChI=1S/C36H26N4/c1-5-13-29(14-6-1)39(30-15-7-2-8-16-30)33-23-27-21-22-28-24-34(26-38-36(28)35(27)37-25-33)40(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
Clé InChI |
IZSMJFQSSWUUEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)

